Cas no 3971-54-8 (Cyclopropaneoctanoicacid, 2-octyl-, methyl ester, (1R,2S)-rel-)

Cyclopropaneoctanoicacid, 2-octyl-, methyl ester, (1R,2S)-rel- structure
3971-54-8 structure
Nome del prodotto:Cyclopropaneoctanoicacid, 2-octyl-, methyl ester, (1R,2S)-rel-
Numero CAS:3971-54-8
MF:C20H38O2
MW:310.514526844025
CID:314737
PubChem ID:107485

Cyclopropaneoctanoicacid, 2-octyl-, methyl ester, (1R,2S)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopropaneoctanoicacid, 2-octyl-, methyl ester, (1R,2S)-rel-
    • METHYL CIS-9,10-METHYLENEOCTADECANOATE
    • cis-9,10-methyleneoctadecanoic acid mthyl ester
    • cis-9,10-Methylen-octadecansaeure-methylester
    • Cyclopropaneoctanoic acid,2-octyl-,methyl ester,cis
    • Methyl 2-octylcyclopropaneoctanoate cis
    • METHYL DIHYDROSTERULATE
    • Methyl 2-octylcyclopropaneoctanoate cis-
    • DTXSID10960308
    • Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, cis-
    • methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate
    • 3971-54-8
    • Methyl dihydrosterculate
    • Inchi: InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3
    • Chiave InChI: WKDUVICSOMXTKJ-UHFFFAOYSA-N
    • Sorrisi: CCCCCCCCC1CC1CCCCCCCC(OC)=O

Proprietà calcolate

  • Massa esatta: 310.28700
  • Massa monoisotopica: 310.287
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 16
  • Complessità: 275
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 8.3

Proprietà sperimentali

  • Densità: 0.896
  • Punto di ebollizione: 362.7 °C at 760 mmHg
  • Punto di infiammabilità: 178.1 °C
  • Indice di rifrazione: 1.457
  • PSA: 26.30000
  • LogP: 6.27680

Cyclopropaneoctanoicacid, 2-octyl-, methyl ester, (1R,2S)-rel- Prezzodi più >>

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SHENG KE LU SI SHENG WU JI SHU
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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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9(R),10(S)-Methyleneoctadecanoic acid
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5mg
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SHENG KE LU SI SHENG WU JI SHU
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A2B Chem LLC
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